![molecular formula C23H21N5OS B4698398 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B4698398.png)
2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide
Overview
Description
2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide, also known as DTA-1, is a small molecule compound that has been studied for its potential use in immunotherapy.
Mechanism of Action
2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide binds to a protein called glucocorticoid-induced tumor necrosis factor receptor (GITR), which is expressed on the surface of T cells. This binding activates the T cells, leading to their proliferation and production of cytokines. This activation of T cells is important in the immune response to cancer cells.
Biochemical and Physiological Effects
2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to activate CD8+ T cells, leading to their proliferation and production of cytokines. 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide has also been shown to enhance the anti-tumor effects of other immunotherapies, such as checkpoint inhibitors. In addition, 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide has been shown to have an effect on regulatory T cells, which are important in the immune response to cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide in lab experiments is its ability to activate CD8+ T cells, which are important in the immune response to cancer cells. 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide has also been shown to enhance the anti-tumor effects of other immunotherapies, such as checkpoint inhibitors. One limitation of using 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide in lab experiments is its potential toxicity, which needs to be carefully monitored.
Future Directions
There are several future directions for the use of 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide in immunotherapy. One direction is the development of combination therapies using 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide and other immunotherapies, such as checkpoint inhibitors. Another direction is the development of new delivery methods for 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide, such as nanoparticles, to improve its efficacy and reduce its toxicity. Finally, further research is needed to understand the potential of 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide in the treatment of other diseases, such as autoimmune disorders.
Scientific Research Applications
2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide has been studied for its potential use in immunotherapy, specifically in the treatment of cancer. It has been shown to activate CD8+ T cells, which are important in the immune response to cancer cells. 2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide has also been shown to enhance the anti-tumor effects of other immunotherapies, such as checkpoint inhibitors.
properties
IUPAC Name |
2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-benzhydrylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5OS/c24-22-26-27-23(28(22)19-14-8-3-9-15-19)30-16-20(29)25-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,21H,16H2,(H2,24,26)(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYCDRSILXQTHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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